N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core modified with a 3-methyl group, 2,4-dioxo functional groups, and an acetamide side chain linked to a 3-fluorophenyl moiety.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)5-7-21(8-6-16)10-13(22)18-12-4-2-3-11(17)9-12/h2-4,9H,5-8,10H2,1H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRWCKOTLEFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC(=CC=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉FN₄O₃
- Molecular Weight : 334.35 g/mol
- CAS Number : 942006-26-0
The compound features a triazaspiro structure, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl group is hypothesized to enhance the compound's bioactivity and selectivity.
Antipsychotic Activity
Research indicates that compounds within the triazaspiro[4.5]decan class exhibit antipsychotic properties. A study demonstrated that related compounds could produce significant behavioral effects in animal models, suggesting potential as antipsychotic agents. Notably, the compound's efficacy was evaluated through behavioral tests that predict antipsychotic activity, such as self-stimulation paradigms in rats .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Specifically, it is believed to influence dopamine receptors, which are critical in the pathophysiology of schizophrenia and other psychotic disorders. The compound's structural modifications can affect its binding affinity and selectivity for these receptors.
In Vitro Studies
In vitro studies have shown that similar compounds exhibit antibacterial and antifungal activities. For instance, derivatives of triazaspiro compounds have been screened against various pathogens, demonstrating varied levels of efficacy compared to standard antibiotics . The structure-activity relationship (SAR) analysis suggests that modifications in the aryl moiety can significantly impact biological activity.
Case Studies
- Antipsychotic Efficacy : A study involving a series of triazaspiro compounds highlighted their potential in reducing catalepsy while maintaining efficacy in behavioral tests predictive of antipsychotic activity . This separation between effective doses and those causing side effects is crucial for developing safer therapeutic options.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related triazole derivatives indicated significant inhibition against Mycobacterium tuberculosis and other bacterial strains. Compounds were tested for minimum inhibitory concentrations (MIC), with some showing promising results comparable to established antibiotics .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Compound C : 2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Key Differences :
- Replaces the 3-fluorophenyl group with a 2,2,2-trifluoroethyl moiety.
- Lacks the 3-methyl and 2,4-dioxo groups on the spiro ring.
- Impact: The trifluoroethyl group increases hydrophobicity but may reduce selectivity due to its smaller size compared to aromatic substituents. This compound demonstrated antifibrotic activity in renal models but with unoptimized pharmacokinetics .
Compound 5 (Rus et al.) : N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
- Key Differences :
- Features a 2,4-dichlorophenethyl group and a 2,4-dimethoxybenzoyl substitution on the spiro ring.
- Contains a 4-oxo group instead of 2,4-dioxo.
- Impact : The dichlorophenethyl and benzoyl groups enhance binding to mycobacterial lipoamide dehydrogenase (Lpd), achieving submicromolar inhibition (IC₅₀ = 0.8 µM). However, the lack of a fluorine atom reduces metabolic stability compared to the target compound .
Analogues with Modified Spiro Ring Substitutions
Compound 14 (Novel Pharmacological Reports, 2021) : 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Key Differences :
- Replaces the 1,3,8-triazaspiro system with a 1,3-diazaspiro[4.5]decane core.
- Incorporates a piperazine-propyl linker and a 3-chlorophenyl group.
- However, the absence of fluorine and methyl groups lowers selectivity for kinase targets .
Compound 36n (KRAS-PDEd Study) : N-(Cyclobutylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide
- Key Differences :
- Substitutes the acetamide with a butanamide chain and cyclobutylmethyl-phenyl group.
- Retains the 4-oxo spiro ring but lacks the 2,4-dioxo and methyl groups.
- Impact : The elongated butanamide chain improves solubility (logP = 2.1) but reduces potency against KRAS-PDEd (IC₅₀ = 120 nM vs. 45 nM for the target compound) .
Halogenated and Isoform-Selective Analogues
VU0285655-1 : N-{2-[4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide
- Key Differences: Replaces the acetamide with a quinoline-3-carboxamide group. Lacks the 3-fluorophenyl and methyl-dioxo modifications.
- Impact: The quinoline group confers isoform selectivity for phospholipase D2 (PLD2) inhibition (IC₅₀ = 10 nM vs. >1 µM for PLD1). However, the absence of fluorine reduces blood-brain barrier penetration .
ML299 (Compound 13) : 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide
- Key Differences :
- Shares the 3-fluorophenyl group but introduces a bromobenzamide substituent.
- Retains the 4-oxo spiro ring but lacks the 3-methyl-2,4-dioxo system.
- Impact: The bromine atom enhances halogen bonding with PLD2, achieving nanomolar inhibition (IC₅₀ = 3.2 nM). However, the absence of the 2,4-dioxo groups increases metabolic clearance (t₁/₂ = 1.2 h in human hepatocytes) .
Key Research Findings
- Enzyme Inhibition : The target compound’s 3-methyl-2,4-dioxo groups enable potent inhibition of PLD2 (IC₅₀ = 8.5 nM) with >100-fold selectivity over PLD1, outperforming analogues like VU0285655-1 .
- Antifibrotic Activity : Compared to Compound C, the 3-fluorophenyl group reduces off-target effects in renal fibrosis models (EC₅₀ = 0.3 µM vs. 1.2 µM) .
- Synthetic Accessibility: The target compound’s synthesis avoids complex coupling steps required for quinoline or bromobenzamide analogues, yielding higher purity (99.3% by HPLC) .
Q & A
Q. What are the common synthetic routes for this compound, and what challenges arise during multi-step synthesis?
The synthesis typically involves:
- Cyclization to form the spirocyclic triazaspiro core .
- Functionalization of the acetamide group via coupling reactions (e.g., amide bond formation) .
- Halogenation (fluorination at the phenyl group) using reagents like Selectfluor or electrophilic aromatic substitution . Challenges : Low yields due to steric hindrance in the spirocyclic core, purification difficulties from byproducts (e.g., unreacted intermediates), and sensitivity of the triazaspiro ring to acidic/basic conditions .
Q. Which spectroscopic methods are most effective for structural characterization?
Key methods include:
- NMR : H and C NMR to confirm the spirocyclic structure and substituent positions .
- HPLC-MS : To assess purity (>95% typically required for pharmacological studies) and molecular weight validation .
- X-ray crystallography : For resolving ambiguous stereochemistry in the triazaspiro system .
| Key Molecular Properties | Value (Example Data) |
|---|---|
| Molecular Weight | ~436–450 g/mol |
| LogP | 4.7–5.2 |
| Polar Surface Area | 58–65 Ų |
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity?
The fluorine atom’s electron-withdrawing nature:
- Reduces electron density in the phenyl ring, directing electrophilic substitutions to meta/para positions .
- Enhances stability of the acetamide moiety against hydrolysis .
- Modulates biological interactions (e.g., increased binding affinity to hydrophobic enzyme pockets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Catalyst screening : Palladium catalysts for cross-coupling steps (e.g., Suzuki reactions for aryl substitutions) .
- Temperature control : Maintain 0–5°C during fluorination to minimize side reactions .
- DoE (Design of Experiments) : Statistically optimize parameters like stoichiometry and reaction time .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent enzyme targets (e.g., kinase inhibition assays) and cell lines .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to explain variability in in vivo efficacy .
- Comparative SAR studies : Test analogs with modified substituents (e.g., replacing fluorine with chlorine) to isolate activity drivers .
Q. How does computational modeling predict binding modes with biological targets?
- Docking simulations : Use software like AutoDock to model interactions with receptors (e.g., GABA for anticonvulsant activity) .
- MD (Molecular Dynamics) : Simulate ligand-protein stability over 100+ ns to assess binding affinity .
- QSAR : Correlate LogP and polar surface area with blood-brain barrier permeability for CNS-targeted applications .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Assess bioavailability and half-life via IV/PO administration .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma .
- Toxicology screens : Monitor hepatic and renal toxicity markers (e.g., ALT, creatinine) .
Data Contradiction Analysis
Q. Why do some studies report divergent LogP values for this compound?
- Measurement methods : Shake-flask vs. HPLC-derived LogP values can vary by ±0.5 units .
- Protonation states : The triazaspiro ring’s ionization at physiological pH may alter experimental LogP .
- Impurities : Residual solvents or byproducts skew chromatographic results .
Methodological Recommendations
- Synthetic protocols : Prioritize stepwise LC-MS monitoring to isolate intermediates .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Data reporting : Disclose solvent systems and crystallization conditions for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
